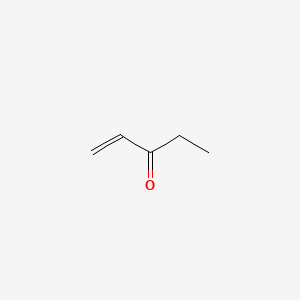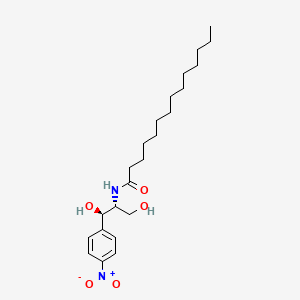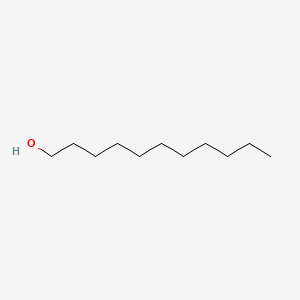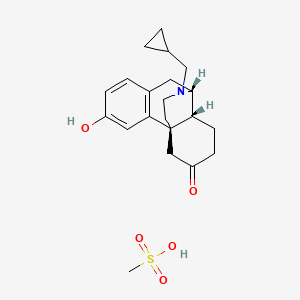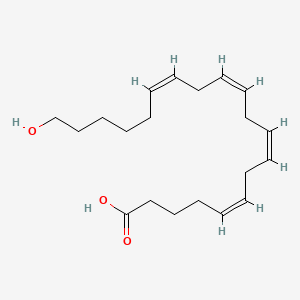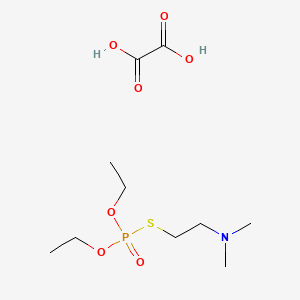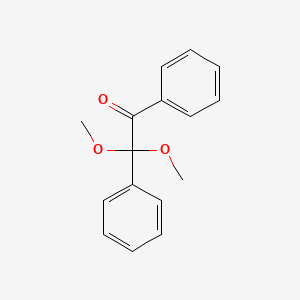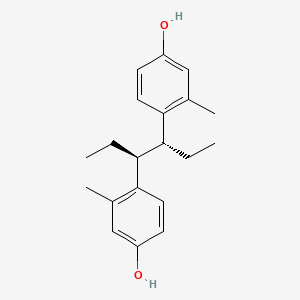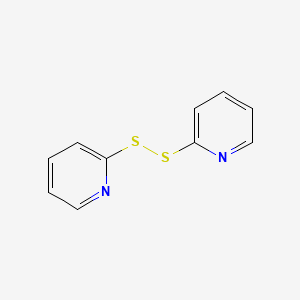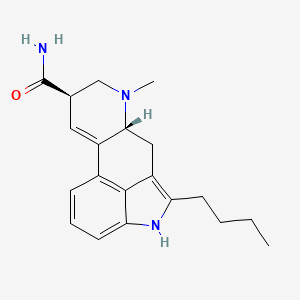
2-Butyllysergamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyllysergamide is discontinued (DEA controlled substance). 2-Butyllysergamide is an analogue of LSD.
Wissenschaftliche Forschungsanwendungen
Nanomaterial Synthesis and Properties
- Exfoliated 2H Molybdenum Disulfide Production : A study by Fan et al. (2015) describes the synthesis of exfoliated 2H molybdenum disulfide (MoS2) using a method that includes fast sonication-assisted lithium intercalation and infrared laser-induced phase reversion. This process involves complete lithium intercalation of MoS2 with butyllithium, demonstrating the potential for producing bulk quantities of 2H MoS2, which has unique properties and applications in various fields (Fan et al., 2015).
Catalysis and Reaction Processes
- Alkoxylation Reaction Catalysis : Layered double hydroxides (LDHs) are used in the catalytic preparation of glycol ethers, a commercially important reaction. In a study by Malherbe et al. (1998), the catalytic reaction involves butan-1-ol and ethylene oxide to produce butyl-monoglycol ether (BMGE) and other ethers. This research highlights the role of catalysts like LDHs in facilitating important chemical transformations (Malherbe et al., 1998).
Renewable Fuel Research
- Bio-Renewable Fuel Additives : Çakmak and Ozcan (2020) investigated glycerol tert-butyl ethers as bio-renewable fuel additives. Their study focused on the synthesis of these ethers and their effects on diesel engine performance and emissions, highlighting the potential of such compounds in enhancing the sustainability of fuel blends (Çakmak & Ozcan, 2020).
Green Chemistry and Environmental Applications
- Ionic Liquid Electrolytes for Energy Storage : Wang et al. (2015) conducted a study on butylmethylpyrrolidinium-bis(trifluoromethanesulfonyl)imide ionic liquid electrolytes containing various sodium solutes. Their research is crucial in developing more efficient energy storage systems, such as high-performance rechargeable batteries, demonstrating the diverse applications of ionic liquids in modern energy technologies (Wang et al., 2015).
Advanced Materials and Polymer Research
- Polymer Synthesis for Industrial Applications : Vora et al. (2009) demonstrated the synthesis of AB2-type miktoarm star polymers using a combination of different polymerization techniques. These polymers, with applications in biodegradable coatings and other industrial uses, showcase the versatility and innovation in polymer chemistry (Vora et al., 2009).
Eigenschaften
CAS-Nummer |
137765-82-3 |
|---|---|
Produktname |
2-Butyllysergamide |
Molekularformel |
C20H25N3O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(6aR,9R)-5-butyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O/c1-3-4-7-16-15-10-18-14(9-12(20(21)24)11-23(18)2)13-6-5-8-17(22-16)19(13)15/h5-6,8-9,12,18,22H,3-4,7,10-11H2,1-2H3,(H2,21,24)/t12-,18-/m1/s1 |
InChI-Schlüssel |
WPUBLQOZLSDKAF-KZULUSFZSA-N |
Isomerische SMILES |
CCCCC1=C2C[C@@H]3C(=C[C@H](CN3C)C(=O)N)C4=C2C(=CC=C4)N1 |
SMILES |
CCCCC1=C2CC3C(=CC(CN3C)C(=O)N)C4=C2C(=CC=C4)N1 |
Kanonische SMILES |
CCCCC1=C2CC3C(=CC(CN3C)C(=O)N)C4=C2C(=CC=C4)N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-butyllysergamide 2-butyllysergamide, (S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





